Introduction: The Strategic Importance of Fmoc-Phe-Ser(tBu)-OH
Introduction: The Strategic Importance of Fmoc-Phe-Ser(tBu)-OH
An In-depth Technical Guide to Fmoc-Phe-Ser(tBu)-OH: Core Chemical Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic peptide chemistry, the Fmoc/tBu strategy stands as a dominant methodology due to its mild reaction conditions and versatility.[1][2] Fmoc-Phe-Ser(tBu)-OH is a rationally designed dipeptide unit that offers strategic advantages in the synthesis of complex peptide sequences. The incorporation of a pre-formed dipeptide can enhance coupling efficiency, reduce cycle times, and potentially mitigate challenging couplings of individual amino acids, particularly in sequences prone to aggregation.[1]
This guide will delve into the core chemical properties of Fmoc-Phe-Ser(tBu)-OH, provide detailed protocols for its application, and discuss the underlying chemical principles that govern its reactivity and handling.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of Fmoc-Phe-Ser(tBu)-OH is essential for its proper storage, handling, and application in peptide synthesis.
| Property | Value | Source(s) |
| CAS Number | 157675-78-0 | [3] |
| Molecular Formula | C₃₁H₃₄N₂O₆ | [3] |
| Molecular Weight | 530.61 g/mol | [3] |
| Appearance | White to off-white solid | [4][5] |
| Purity | Typically ≥98% (HPLC) | [4][5] |
| Storage Conditions | Long-term storage at ≤ -15°C. Keep container well-closed. | [3] |
Solubility:
Stability:
The Fmoc protecting group is base-labile and is readily cleaved by secondary amines like piperidine.[1][8] The tert-butyl (tBu) ether protecting the serine side-chain is acid-labile and is typically removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).[9][10][11] The dipeptide is stable under the acidic conditions used for the cleavage of Boc and other acid-labile protecting groups, providing orthogonality in complex synthetic schemes.[12] Proper storage in a cool, dry, and dark environment is crucial to prevent degradation.[3][6]
The Chemistry of Fmoc-Phe-Ser(tBu)-OH in SPPS
The successful incorporation of Fmoc-Phe-Ser(tBu)-OH into a growing peptide chain relies on a fundamental understanding of the coupling and deprotection steps central to Fmoc-based SPPS.
The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
The iterative nature of SPPS involves a cycle of deprotection, washing, coupling, and washing. The use of Fmoc-Phe-Ser(tBu)-OH constitutes a single "coupling" step within this cycle.
Caption: General workflow of an Fmoc-SPPS cycle for dipeptide incorporation.
Coupling (Peptide Bond Formation)
The carboxylic acid of Fmoc-Phe-Ser(tBu)-OH must be activated to facilitate nucleophilic attack by the free N-terminal amine of the resin-bound peptide. This is achieved using coupling reagents.
Common classes of coupling reagents include:
-
Carbodiimides: such as N,N'-diisopropylcarbodiimide (DIC), often used with an additive like OxymaPure® or 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.
-
Phosphonium Salts: like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
-
Aminium/Uronium Salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[12][13]
The choice of coupling reagent is critical, as serine derivatives are susceptible to racemization, especially when using carbodiimides without additives or with certain bases like diisopropylethylamine (DIPEA).[12] The use of collidine as a base has been recommended to minimize this risk.[12]
Caption: Conceptual diagram of the activation and coupling steps in SPPS.
Fmoc Deprotection
The Fmoc group is removed by treatment with a solution of a secondary amine, typically 20% piperidine in DMF.[1][14] The mechanism proceeds via a β-elimination reaction, which is rapid and efficient under these mild basic conditions.
Caption: Simplified representation of the Fmoc deprotection mechanism.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific peptide sequence and synthesis scale.
Manual Solid-Phase Peptide Synthesis (SPPS) Cycle for Fmoc-Phe-Ser(tBu)-OH Incorporation (0.1 mmol scale)
Materials:
-
Fmoc-Phe-Ser(tBu)-OH
-
Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA or 2,4,6-Collidine)
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel. Drain the DMF.
-
Fmoc Deprotection (if applicable): If the N-terminus of the resin-bound peptide is Fmoc-protected, add a solution of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, then drain. Repeat with a fresh portion of 20% piperidine in DMF for 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling of Fmoc-Phe-Ser(tBu)-OH:
-
In a separate vial, dissolve Fmoc-Phe-Ser(tBu)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA or collidine (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Drain the wash solvent from the resin and immediately add the activated dipeptide solution.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.
-
Washing: Wash the resin with DMF (3-5 times), followed by DCM (3 times), and finally DMF (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Analytical Characterization
The purity and identity of Fmoc-Phe-Ser(tBu)-OH should be confirmed prior to use. Standard analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the dipeptide derivative.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.
Conclusion and Future Perspectives
Fmoc-Phe-Ser(tBu)-OH is a valuable and strategically important building block for the synthesis of peptides. Its use can streamline the synthesis of challenging sequences and improve overall efficiency. A thorough understanding of its chemical properties, including its solubility, stability, and reactivity, is essential for its successful application. As peptide-based therapeutics continue to gain prominence in drug development, the demand for high-quality, well-characterized building blocks like Fmoc-Phe-Ser(tBu)-OH will undoubtedly increase. Future research may focus on the development of novel dipeptide and tripeptide building blocks with enhanced properties to further push the boundaries of peptide synthesis.
References
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Properties and Handling of Fmoc-Phe-OH in Research Settings. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Red-Peptide. (n.d.). Fmoc-Ser(tBu)-OH. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Ser(tBu)-OH. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
Custom Peptide Synthesis. (n.d.). The Critical Role of Fmoc-Ser(tBu)-OH in Fmoc Peptide Synthesis. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Custom Peptide Synthesis. (n.d.). Understanding Fmoc-Ser(tBu)-OH: Purity, CAS, and Sourcing for Synthesis. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Retrieved from [Link]
-
ChemRxiv. (2020). Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-D-Ser(tBu)-OH. Retrieved from [Link]
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